
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of thiadiazole-based drugs and their interactions with biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can be compared with other thiadiazole derivatives to highlight its unique properties:
Ethyl 3-(3-methyl-1,2,4-thiadiazole-5-sulfonyl)propanoate: Similar in structure but with a methyl group instead of a methoxy group, which can affect its biological activity and chemical reactivity.
Ethyl 3-(3-chloro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The presence of a chloro group can enhance the compound’s antimicrobial activity due to the electron-withdrawing nature of chlorine.
Ethyl 3-(3-nitro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The nitro group can significantly alter the compound’s electronic properties, potentially leading to different biological activities.
These comparisons help in understanding the structure-activity relationships and optimizing the design of new compounds with desired properties.
Properties
CAS No. |
922504-66-3 |
|---|---|
Molecular Formula |
C8H12N2O5S2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
ethyl 3-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonyl]propanoate |
InChI |
InChI=1S/C8H12N2O5S2/c1-3-15-6(11)4-5-17(12,13)8-9-7(14-2)10-16-8/h3-5H2,1-2H3 |
InChI Key |
VDTUWIGJDFPNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)C1=NC(=NS1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
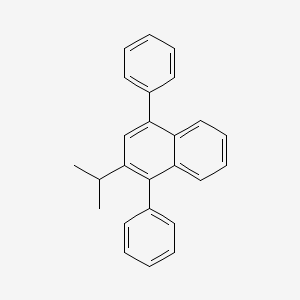
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
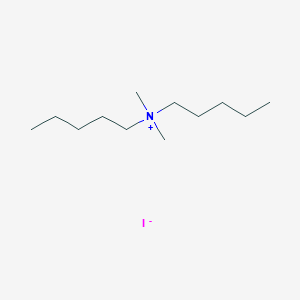
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
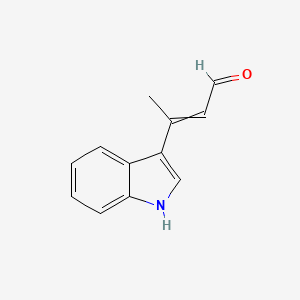
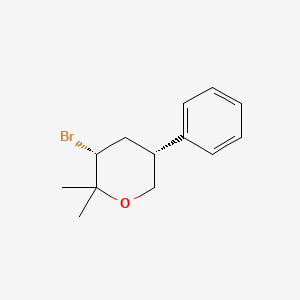

![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
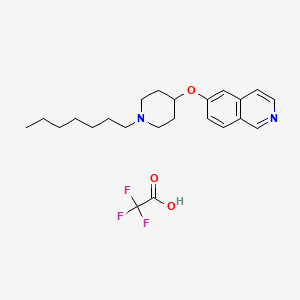
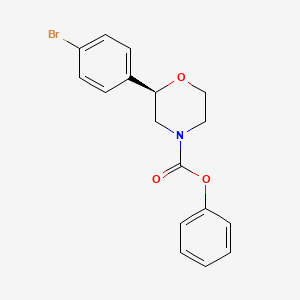
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
